tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Description
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl 3-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-13-14(11-20)18-19-15(13)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
InChI Key |
ZLVYDFIMUQQYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via N-Boc-4-Piperidone Intermediate
A widely documented approach involves the use of N-(tert-butoxycarbonyl)-4-piperidone as a starting material. The synthesis proceeds through three stages:
-
Condensation with morpholine under Dean-Stark conditions to form an enamine intermediate.
-
Benzoylation using benzoyl chloride in dichloromethane.
-
Cyclization with hydrazine in ethanol to yield the pyrazole ring .
Reaction Conditions :
-
Stage 1 : Toluene solvent, reflux (110°C), 16 hours, catalytic p-toluenesulfonic acid, N₂ atmosphere.
-
Stage 2 : Triethylamine as base, 0–20°C, 4 hours.
-
Stage 3 : Room temperature, 16 hours.
Mechanistic Insights :
The enamine formation (Stage 1) facilitates nucleophilic attack by hydrazine (Stage 3), inducing cyclization. The tert-butyl group remains intact due to the mild acidic conditions .
Three-Component Reaction with Arylglyoxals and Cyclic 1,3-Dicarbonyls
An alternative one-pot method employs arylglyoxals , 3-methyl-1-aryl-1H-pyrazol-5-amine , and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) in the presence of tetrapropylammonium bromide (TPAB) catalyst .
Optimized Conditions :
-
Solvent : H₂O/acetone (1:2).
-
Temperature : 80°C.
-
Catalyst : TPAB (20 mol%).
Yield : 72–97% for analogous pyrazolo[3,4-c]pyridines .
Advantages :
Oxidative Annulation Under Oxygen Atmosphere
A high-yielding oxidative cross-dehydrogenative coupling (CDC) strategy utilizes N-amino-2-iminopyridine and ethyl acetoacetate in ethanol with acetic acid under O₂ .
Key Parameters :
-
Acid : 6 equivalents HOAc.
-
Atmosphere : O₂ (1 atm).
-
Temperature : 130°C.
Yield : 94% for pyrazolo[1,5-a]pyridines .
Applicability :
While developed for pyrazolo[1,5-a]pyridines, this method is adaptable to pyrazolo[3,4-c]pyridines by modifying the dicarbonyl partner .
Solvent-Free Synthesis for Green Chemistry
A solvent-free route condenses 3-methyl-1-phenyl-1H-pyrazol-5-amine with esters under microwave irradiation, achieving cyclization in reduced time .
Conditions :
Limitations :
Lower yields compared to solution-phase methods, necessitating further optimization for pyrazolo[3,4-c] derivatives .
Comparative Analysis of Methods
Mechanistic Considerations and Side Reactions
-
Enamine Intermediate Stability : Prolonged heating in Stage 1 (Method 1) may lead to Boc-group cleavage, necessitating strict temperature control .
-
Dearoylation in Three-Component Reactions : TPAB catalyzes unexpected dearoylation, favoring pyrazolo[3,4-c]pyridines over 4-aroyl derivatives .
-
Oxidative Byproducts : CDC methods (Method 3) risk over-oxidation, mitigated by stoichiometric acetic acid .
Recommendations for Industrial Scaling
-
Method 1 is preferred for batch production due to reliability and high yield.
-
Method 3 offers superior atom economy but requires specialized equipment for O₂ handling.
-
Method 4 warrants exploration for sustainable manufacturing, pending yield improvements.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:
-
Reagents : HCl (aqueous) or trifluoroacetic acid (TFA) in dichloromethane.
-
Conditions : Room temperature to 50°C, 4–12 hours.
-
Outcome : Conversion to 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylic acid , enabling subsequent amide coupling or salt formation.
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is selectively removed under acidic conditions to expose the secondary amine:
-
Conditions : 0–25°C, 1–3 hours.
-
Mechanism : Protonation of the carbonyl oxygen followed by elimination of isobutylene and CO₂ .
Reductive Desulfurization
When sulfur-containing analogs (e.g., thioether derivatives) are involved, reductive cleavage using Raney nickel achieves desulfurization:
-
Conditions : 50°C under H₂ atmosphere, 24 hours.
Cyclization and Ring Expansion
The pyrazolo[3,4-c]pyridine core participates in cyclization reactions with electrophilic partners like α,β-unsaturated ketones or enaminones :
-
Example : Reaction with α,β-unsaturated ketones in ionic liquids ([bmim]Br) at 90°C forms tetracyclic derivatives via Michael addition and aromatization .
-
Key Catalyst : Ionic liquids enhance reaction efficiency and reduce toxicity .
Multicomponent Reactions (MCRs)
This compound serves as a precursor in MCRs to construct complex heterocycles:
-
Conditions : Solvent-free or aqueous media, 60–90°C.
-
Products : Spiro[indoline-3,4'-pyrazolo[3,4-c]pyridine] derivatives with antitumor activity .
Suzuki–Miyaura Cross-Coupling
The phenyl substituent enables palladium-catalyzed coupling with boronic acids:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Conditions : DMF/H₂O, 80–100°C, 12–24 hours.
-
Scope : Introduces diverse aryl/heteroaryl groups at the C-3 position.
Nucleophilic Substitution at the Pyrazole Ring
The C-3 position undergoes nucleophilic substitution with soft nucleophiles (e.g., thiols or amines):
-
Conditions : K₂CO₃, 60°C, 6–8 hours.
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Electron-rich pyrazole rings direct electrophiles to the C-4 position .
-
Steric Effects : The tert-butyl group hinders reactivity at the N-6 position, favoring C-3 and C-5 modifications .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .
Biological Activity Correlations
Derivatives of this compound exhibit:
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown high binding affinity to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This binding inhibits the enzyme’s activity, leading to reduced production of pro-inflammatory mediators such as NO and PGE2 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-c]pyridine scaffold is highly versatile, with modifications at position 3 significantly altering physicochemical and biological properties. Key analogues include:
Key Observations:
- Phenyl vs.
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies using SHELX software reveal that the tert-butyl group influences crystal packing via steric effects, while hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the bicyclic core. Substituents like trifluoromethyl may introduce additional halogen bonding, altering lattice energies.
Biological Activity
tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by a fused pyrazole and pyridine ring system, positions it as a promising candidate for various biological applications. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of approximately 299.37 g/mol. The presence of the tert-butyl ester group at the 6-position and the phenyl group at the 3-position contributes to its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
- Kinase Inhibition : Research indicates that this compound inhibits specific kinases involved in cellular signaling pathways. This inhibition can trigger apoptosis in cancer cell lines by activating caspases, which are crucial for programmed cell death .
- Gene Expression Modulation : The compound may influence gene expression and cellular metabolism, suggesting its potential role in therapeutic applications targeting cancer and other diseases .
- Interaction with Biological Targets : Interaction studies have demonstrated that this compound can bind to various enzymes involved in signal transduction pathways. These interactions modulate cellular responses and highlight its utility in studying cellular metabolism .
Table 1: Summary of Biological Activities
Case Studies
- A study highlighted that derivatives of pyrazolo[3,4-b]pyridine showed promising antitubercular activity when subjected to in vitro assays against Mycobacterium tuberculosis H37Rv strain. This suggests that modifications in the structure could enhance biological efficacy .
- Another investigation into related compounds revealed significant anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in MCF-7 breast cancer cell models .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that ensure high specificity and yield of the desired heterocyclic structure. Structural modifications can lead to derivatives with enhanced biological activities.
Table 2: Structural Modifications and Their Impacts
| Compound Name | Notable Features | Biological Activity |
|---|---|---|
| tert-butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | Exhibits anti-cancer properties | Antitumor activity |
| tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | Lower molecular weight; different functional groups | Varies based on structure |
| 1-(tert-butoxycarbonyl)-pyrazole | Simpler structure; used in organic synthesis | Limited biological activity |
Q & A
Q. What are optimized synthetic routes for preparing tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate?
A multi-component reaction (MCR) approach using PEG-400 as a recyclable solvent has been effective for analogous pyrazolo-pyridine scaffolds. This method involves reacting aldehydes, Meldrum’s acid, and aminopyrazoles at 90°C for 15 minutes, yielding high-purity products . For the target compound, substituting the aldehyde with phenyl derivatives and optimizing stoichiometry (1:1:1 molar ratio) can enhance yield. Catalytic additives like acetic acid may improve cyclization efficiency.
Q. How should researchers characterize the structural conformation of this compound?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. The tert-butyl group and pyrazolo-pyridine ring puckering can be analyzed via Cremer-Pople parameters (amplitude q and phase angle φ), which quantify non-planar distortions in heterocyclic systems . Complement this with NMR (¹H, ¹³C, DEPT-135) to confirm proton environments and NOESY for spatial correlations.
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Long-term storage (>1 year) requires –20°C . Use amber vials to avoid photodegradation, especially if the compound contains light-sensitive moieties.
Q. Which analytical methods are critical for assessing purity and structural integrity?
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient (95:5 to 50:50 over 20 min) to detect impurities.
- TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane, 3:7; Rf ≈ 0.4).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and absence of hydroxyl peaks (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., NMR suggesting planar rings vs. X-ray showing puckering) may arise from dynamic effects in solution. Use variable-temperature NMR to probe ring-flipping or pseudorotation. For solid-state vs. solution differences, consider polymorphism screening via slurry experiments in solvents like ethanol or DCM .
Q. What strategies are effective for designing bioactive derivatives of this scaffold?
- Boronate ester functionalization : Introduce a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the phenyl ring for Suzuki-Miyaura cross-coupling, enabling biaryl diversification .
- Core modification : Replace the tert-butyl group with N-Boc or N-Fmoc for prodrug applications. Patent data suggest 3-amino-4-thioxo derivatives exhibit enhanced kinase inhibition .
Q. How can reaction yields be improved for large-scale synthesis?
- Solvent optimization : Replace PEG-400 with dimethylacetamide (DMAc) for better solubility of aromatic intermediates.
- Photochemical microreactors : Enhance reaction homogeneity and reduce side products via controlled UV irradiation (254 nm) in flow systems .
- Catalysis : Screen Pd(OAc)2/Xantphos for Buchwald-Hartwig amination if introducing amino substituents .
Q. What safety protocols are essential for handling this compound in lab settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize acidic/basic byproducts before incineration. Collect organic waste in halogen-resistant containers .
Q. How can researchers evaluate the pharmacological potential of this compound?
- In vitro assays : Screen against kinase targets (e.g., JAK2, EGFR) using fluorescence polarization assays.
- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Data Analysis and Troubleshooting
Q. Why might recrystallization attempts fail, and how can this be addressed?
Poor crystal growth often stems from high solubility in common solvents. Use antisolvent diffusion (e.g., layering hexane over a DCM solution) or switch to mixed solvents (e.g., THF/water). For persistent issues, employ seeding with microcrystals from slow evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
